4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Catalog No.
S685789
CAS No.
17044-50-7
M.F
C15H9BrO
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

CAS Number

17044-50-7

Product Name

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

IUPAC Name

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H

InChI Key

WYAFINWXANSYGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br

Application in Organic Synthesis

Methods of Application: The specific methods of application in organic synthesis would depend on the particular reaction being carried out. As a brominated compound, “10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” could potentially act as an electrophile in various reactions .

Results or Outcomes: The outcomes of its use in organic synthesis would vary widely depending on the specific reactions it’s used in .

Use in the Synthesis of Dibenzoazepines

Summary of the Application: A new synthetic method for 10-arylated dibenzo [b, f]azepines was developed . The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .

Methods of Application: The method involves the pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline . This reaction furnished the corresponding haloalkenes in a syn-selective and regioselective manner, with an amino group in the product .

Results or Outcomes: The method facilitated the synthesis of 10-arylated dibenzo [b, f]azepines .

Use in the Synthesis of Highly Substituted Furans

Summary of the Application: The compound is used in the synthesis of highly substituted furans .

Methods of Application: The specific methods of application would depend on the particular reaction being carried out .

Results or Outcomes: The outcomes of its use in the synthesis of highly substituted furans would vary widely depending on the specific reactions it’s used in .

Use in the Synthesis of Dibenzosuberones

Summary of the Application: Hydrophilic moieties were introduced at the 7-, 8-, and 9-position of the 2-phenylamino-dibenzosuberones, improving physicochemical properties as well as potency .

Methods of Application: The method involves the introduction of hydrophilic moieties at the 7-, 8-, and 9-position of the 2-phenylamino-dibenzosuberones .

Results or Outcomes: The method facilitated the synthesis of dibenzosuberones with improved physicochemical properties and potency .

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a polycyclic aromatic compound characterized by a fused bicyclic structure. Its molecular formula is C₁₅H₉BrO, and it has a molecular weight of approximately 285.13 g/mol. This compound features a bromine substituent at the 4-position of the dibenzo[a,d]cycloheptenone framework, which contributes to its unique chemical properties and reactivity. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Nortriptyline, an antidepressant medication .

The reactivity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is influenced by the presence of both the bromine atom and the carbonyl group. Key reactions include:

  • Electrophilic Substitution: The bromine atom can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. For instance, reactions with chlorosulphonyl isocyanate have been reported, leading to unexpected carbon substitutions at specific positions .
  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions, making it a versatile precursor for synthesizing more complex organic molecules.

Several methods exist for synthesizing 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one:

  • Electrophilic Bromination: Starting from 5H-dibenzo[a,d]cyclohepten-5-one, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes, which can then be further modified to yield the target compound.
  • Microwave-Assisted Synthesis: Recent advancements include using microwave irradiation to enhance reaction rates and yields during the synthesis process .

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has several applications:

  • Pharmaceutical Intermediate: It serves as a key intermediate in synthesizing antidepressants and other therapeutic agents.
  • Chemical Research: Its unique structure makes it a subject of study in organic chemistry, particularly in exploring new synthetic pathways and reaction mechanisms.

Interaction studies involving 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules and its behavior in biological systems. Investigations into its interactions with enzymes or receptors are crucial for understanding its pharmacological profile.

Several compounds share structural similarities with 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one. Notable examples include:

Compound NameMolecular FormulaKey Features
5H-Dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₀OParent compound; lacks bromine substituent
4-Methyl-5H-dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₀OMethyl group at position 4; alters reactivity
10-Hydroxy-5H-dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₂O₂Hydroxyl group at position 10; increases polarity
NortriptylineC₁₈H₂₁NAntidepressant; structurally related but more complex

Uniqueness

The uniqueness of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one lies in its specific bromine substitution pattern, which influences its reactivity and biological activity compared to other similar compounds. This substitution allows for distinct chemical transformations that are not readily available in its analogs.

XLogP3

4.3

Dates

Last modified: 08-15-2023

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